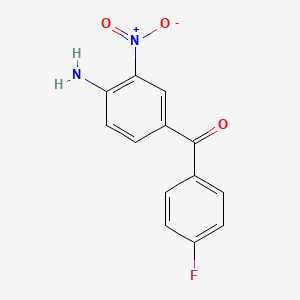

4-Amino-4'-fluoro-3-nitrobenzophenone

Description

Contextualization within Substituted Benzophenone (B1666685) Chemistry

Benzophenones, a class of aromatic ketones, serve as a versatile scaffold in organic chemistry. The ability to introduce a wide variety of substituents onto the two phenyl rings allows for the fine-tuning of their physical, chemical, and biological properties. This has led to their application in diverse fields, from photoinitiators and fragrances to, most significantly, medicinal chemistry. The core structure of 4-Amino-4'-fluoro-3-nitrobenzophenone, with its distinct substitution pattern, positions it as a specialized reagent within this broad class of compounds.

Strategic Significance of Benzophenone Scaffolds Bearing Amino, Fluoro, and Nitro Functionalities

The combination of amino, fluoro, and nitro groups on a benzophenone scaffold is of strategic importance for several reasons. The nitro group is a strong electron-withdrawing group, which can influence the reactivity of the entire molecule and is a common precursor to an amino group, which is often crucial for biological activity. The fluorine atom, a bioisostere for the hydrogen atom, can enhance metabolic stability, binding affinity, and membrane permeability of a drug molecule. The amino group, a key functional group in many biologically active compounds, can participate in hydrogen bonding and act as a nucleophile or a base.

The interplay of these three functional groups in this compound creates a molecule with a specific reactivity profile, making it a targeted precursor in multi-step syntheses.

Current Research Trajectories and Scope for Novel Amino-Fluoro-Nitro-Benzophenones

Current research involving compounds like this compound is largely driven by the search for new and improved pharmaceuticals. A significant application of this compound is as an intermediate in the synthesis of Flubendazole, an anthelmintic agent used to treat worm infections. lookchem.com The synthesis of Flubendazole from this intermediate underscores the practical importance of this specific benzophenone derivative.

The potential for creating novel amino-fluoro-nitro-benzophenones lies in modifying the substitution pattern or introducing additional functional groups to explore new chemical space. This could lead to the development of new pharmaceutical agents with enhanced efficacy or novel modes of action. Furthermore, the unique electronic and photophysical properties that can arise from this combination of functional groups suggest potential applications in materials science, such as in the development of new dyes or functional polymers.

Detailed Research Findings

While extensive peer-reviewed articles focusing solely on the fundamental research of this compound are not abundant, its identity and key properties are well-documented in chemical databases and by suppliers of fine chemicals. It is primarily recognized as a key intermediate in pharmaceutical manufacturing.

Synthesis:

A known synthetic route to (4-AMINO-3-NITROPHENYL)(4-FLUOROPHENYL)METHANONE involves the reaction of 3-NITRO-4-CHLORO-4'-FLUOROBENZOPHENONE with an amino source, where the chlorine atom is displaced by an amino group. chemicalbook.com

Physical and Chemical Properties:

The compound is described as a yellow crystalline solid. guidechem.com Its established chemical formula is C₁₃H₉FN₂O₃, with a molecular weight of 260.22 g/mol . chemicalbook.com

Interactive Data Table of Physical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₃H₉FN₂O₃ | chemicalbook.com |

| Molecular Weight | 260.22 g/mol | chemicalbook.com |

| Appearance | Yellow crystalline solid | guidechem.com |

| Boiling Point | 456.2°C at 760 mmHg | guidechem.com |

| Flash Point | 229.7°C | guidechem.com |

| Density | 1.399 g/cm³ | guidechem.com |

| Refractive Index | 1.638 | guidechem.com |

Structure

3D Structure

Properties

IUPAC Name |

(4-amino-3-nitrophenyl)-(4-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FN2O3/c14-10-4-1-8(2-5-10)13(17)9-3-6-11(15)12(7-9)16(18)19/h1-7H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGHPYSRSLNIWOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)N)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40185360 | |

| Record name | 4-Amino-4'-fluoro-3-nitrobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40185360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31431-26-2 | |

| Record name | (4-Amino-3-nitrophenyl)(4-fluorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31431-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Amino-3-nitrophenyl)(4-fluorophenyl)methanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031431262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-4'-fluoro-3-nitrobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40185360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-4'-fluoro-3-nitrobenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.015 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (4-AMINO-3-NITROPHENYL)(4-FLUOROPHENYL)METHANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FF9Q6A8SHQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 Amino 4 Fluoro 3 Nitrobenzophenone and Its Precursors

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 4-Amino-4'-fluoro-3-nitrobenzophenone, two primary disconnection strategies are considered for the diaryl ketone core:

Friedel-Crafts Disconnection: This approach involves breaking one of the bonds between an aromatic ring and the carbonyl carbon. This leads to two potential sets of precursors:

A substituted benzoyl chloride and a substituted benzene (B151609) (e.g., 4-fluorobenzoyl chloride and 3-nitroaniline).

A substituted benzoyl chloride and a substituted benzene (e.g., 4-amino-3-nitrobenzoyl chloride and fluorobenzene).

Cross-Coupling Disconnection: This modern strategy involves disconnecting the carbon-carbon bond between the two aromatic rings. This suggests precursors suitable for organometallic coupling reactions, such as:

A substituted aryl halide and a substituted arylboronic acid (for Suzuki coupling), for instance, 4-fluorophenylboronic acid and a 1-halo-4-amino-3-nitrobenzene.

A third, less common, disconnection involves the carbonyl group itself, pointing towards the oxidation of a corresponding diarylmethane precursor.

Classical and Modern Synthetic Approaches to Substituted Benzophenone (B1666685) Cores

The construction of the central benzophenone structure is the cornerstone of the synthesis. Several classical and modern methods are employed for this purpose.

Friedel-Crafts acylation is a classic and widely used method for forming aryl ketones. masterorganicchemistry.comlibretexts.org The reaction involves the acylation of an aromatic ring with an acyl halide or anhydride, typically using a strong Lewis acid catalyst like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). masterorganicchemistry.comethz.ch The electrophile is generally an acylium ion, which is formed by the reaction between the acylating agent and the Lewis acid. libretexts.orgyoutube.com

A practical route to a precursor for the target molecule involves the benzoylation of easily available 4-nitroanisole (B1192098) with benzoyl chloride in the presence of anhydrous ferric chloride, which produces 4-methoxy-3-nitrobenzophenone. tandfonline.com The methoxy (B1213986) group can later be converted to an amino group. Another reported pathway involves the benzoylation of aniline (B41778), followed by nitration of the resulting 4-aminobenzophenone (B72274). tandfonline.com However, this method requires an additional step of hydrolyzing the initially formed 4-benzamidobenzophenone. tandfonline.com

Table 1: Examples of Friedel-Crafts Acylation Conditions To view the data, click on the table rows.

| Aromatic Substrate | Acylating Agent | Catalyst | Key Outcome |

|---|---|---|---|

| Anisole Derivative (e.g., 4-nitroanisole) | Benzoyl Chloride | Anhydrous Ferric Chloride (FeCl₃) | Formation of a substituted benzophenone core. tandfonline.com |

| Details: This method involves heating the reactants, for example at 135-140°C. The resulting methoxy-substituted benzophenone is a key intermediate that allows for subsequent functional group manipulations. tandfonline.com | |||

| Aniline | Benzoyl Chloride | None (initially) | Forms 4-aminobenzophenone after hydrolysis. tandfonline.com |

| Details: This route has the disadvantage of initial N-benzoylation, forming an amide (benzanilide) that must be selectively hydrolyzed before proceeding with ring nitration. tandfonline.com |

Modern organic synthesis often utilizes palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds. The Suzuki-Miyaura coupling is particularly prominent for synthesizing biaryl compounds and, by extension, diaryl ketones. wikipedia.orglibretexts.org The reaction couples an organoboron species (like a boronic acid or ester) with an organohalide or triflate in the presence of a palladium catalyst and a base. wikipedia.orgyoutube.com

The catalytic cycle for the Suzuki reaction involves three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organohalide. libretexts.org

Transmetalation: The organic group from the organoboron compound is transferred to the palladium(II) complex. wikipedia.orglibretexts.org

Reductive Elimination: The two organic groups couple, forming the final product and regenerating the palladium(0) catalyst. libretexts.org

For the synthesis of the this compound core, one could envision coupling a (4-fluorophenyl)boronic acid with a suitably protected and halogenated aniline derivative, such as 1-bromo-4-amino-3-nitrobenzene. The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields. jst.go.jp While the Suzuki reaction is most common, other cross-coupling reactions like the Heck or Sonogashira reactions can also be adapted for such syntheses, though they are less frequently reported for this specific class of compounds.

An alternative strategy to form the benzophenone core is the oxidation of a diaryl-substituted methane. This method builds the C-C bond between the aromatic rings first and then creates the carbonyl group. Various protocols exist for this transformation. nih.govresearchgate.net

Recent advancements include environmentally friendly, metal-free methods. One such protocol employs molecular oxygen (O₂) as the oxidant, promoted by a base such as lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂), to convert various diarylmethanes into their corresponding diaryl ketones in excellent yields. researchgate.net Photolytic processes have also been developed, where a diphenylmethane (B89790) starting material is oxidized using H₂O₂ and HBr under irradiation with UV light. google.com These methods provide a direct route to the benzophenone scaffold from a readily accessible diarylmethane precursor.

Targeted Introduction of Amino, Fluoro, and Nitro Functional Groups

Electrophilic aromatic nitration is a fundamental reaction for introducing a nitro group onto an aromatic ring, typically using a mixture of nitric acid and sulfuric acid to generate the highly electrophilic nitronium ion (NO₂⁺). frontiersin.orgyoutube.com The position of nitration (regioselectivity) is governed by the electronic properties of the substituents already present on the ring. libretexts.org

Activating groups (e.g., -NH₂, -OH, -OR, -alkyl) are ortho- and para-directors, meaning they direct the incoming electrophile to the positions ortho and para to themselves. libretexts.org

Deactivating groups (e.g., -NO₂, -CN, -C=O) are generally meta-directors. libretexts.org

In a documented synthesis of a key precursor, 4-methoxy-3-nitrobenzophenone, the starting material is 4-methoxybenzophenone (B1664615) (formed from anisole). tandfonline.com The methoxy group (-OCH₃) is a strong activating ortho-, para-director. Since the para position is blocked by the bulky benzoyl group, nitration occurs selectively at the ortho position (C-3), yielding the desired 3-nitro product. tandfonline.com

Similarly, if one starts with 4-aminobenzophenone, the amino group (-NH₂) is a very powerful activating ortho-, para-director. Nitration would therefore be strongly directed to the 3-position, ortho to the amino group, to yield 4-amino-3-nitrobenzophenone (B196086). tandfonline.com

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution To view the data, click on the table rows.

| Substituent Group | Classification | Directing Effect | Relevance to Synthesis |

|---|---|---|---|

| -NH₂, -OH, -OR | Strongly Activating | Ortho, Para | Directs nitration to the position ortho to the amino/alkoxy group. libretexts.org |

| Details: These groups donate electron density to the ring via resonance, stabilizing the intermediate carbocation (arenium ion) when the electrophile adds to the ortho or para positions. libretexts.org | |||

| -F, -Cl, -Br | Deactivating | Ortho, Para | The 4'-fluoro substituent directs incoming groups but is on a separate ring from the nitration site in this molecule. |

| Details: Halogens are an exception. They are deactivating due to their inductive electron withdrawal but are ortho-, para-directing because of electron donation through resonance. | |||

| -C(=O)R (Benzoyl) | Moderately Deactivating | Meta | When present, it deactivates the ring it is attached to, making nitration on the other, more activated ring preferable. |

| Details: The carbonyl group withdraws electron density from the ring through both induction and resonance, destabilizing ortho and para attack intermediates. libretexts.org |

Selective Reduction of Nitro Groups to Amino Groups

The conversion of a nitro group to an amino group is a critical transformation in the synthesis of many aromatic compounds, including this compound. The challenge often lies in achieving selective reduction of one nitro group in the presence of other reducible functional groups. A variety of reagents and catalytic systems have been developed for this purpose, offering different levels of selectivity and efficiency.

Commonly employed methods for nitro group reduction include catalytic hydrogenation using transition metals like palladium, platinum, or nickel, and chemical reduction with reagents such as tin(II) chloride, sodium dithionite, or iron in acidic media. In the context of synthesizing complex molecules, chemoselectivity is paramount. For instance, a method utilizing sodium borohydride (B1222165) in conjunction with a nickel catalyst, Ni(PPh3)4, has been shown to effectively reduce nitroaromatic compounds to their corresponding amines. This approach is noteworthy as sodium borohydride alone is generally not potent enough to reduce nitro groups but its reactivity can be enhanced with a transition metal complex.

Another strategy for selective reduction involves the use of sodium borohydride with iron(II) chloride (NaBH4-FeCl2). This system has demonstrated high chemoselectivity in reducing nitroarenes to aminoarenes, even in the presence of sensitive functional groups like esters, with yields reported up to 96%. Such methodologies could be adapted for the synthesis of this compound precursors, where selective reduction is necessary without affecting other parts of the molecule.

The choice of reducing agent and reaction conditions is crucial for maximizing the yield of the desired amino product while minimizing side reactions. The following table summarizes various reducing systems applicable to nitroarenes.

| Reducing System | Substrate Scope | Key Features |

| NaBH4 / Ni(PPh3)4 | Nitroaromatic compounds | Enhanced reducing power of NaBH4; mild conditions. |

| NaBH4-FeCl2 | Nitroarenes with ester groups | High chemoselectivity; excellent yields. |

| HSiCl3 / Tertiary Amine | Aromatic and aliphatic nitro groups | Metal-free; wide functional group tolerance. |

| Tetrahydroxydiboron | Aromatic nitro compounds | Metal-free; mild conditions in water. |

Nucleophilic Aromatic Substitution (SNAr) for Fluorine Introduction or Displacement

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for introducing or replacing substituents on an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. In the synthesis of this compound and its precursors, SNAr plays a vital role in either introducing the fluorine atom or in displacing a leaving group with an amine.

The presence of the nitro group and the benzoyl group in precursors to the target molecule activates the aromatic ring, facilitating nucleophilic attack. For instance, the synthesis of 4-amino-3-nitrobenzophenone can be achieved from (4-fluoro-3-nitrophenyl)(phenyl)methanone (B1356079) by reaction with ammonium (B1175870) hydroxide (B78521). In this case, the fluorine atom, activated by the ortho-nitro group and the para-benzoyl group, is displaced by the amino group.

Conversely, SNAr can be used to introduce a fluorine atom. One method involves fluorodenitration, where a nitro group is replaced by a fluoride (B91410) ion. This can be particularly useful in the synthesis of fluorinated benzophenone derivatives.

The lability of a leaving group in an SNAr reaction is influenced by the electron-withdrawing power of the activating groups. A notable example is the displacement of a methoxy group in 4-methoxy-3-nitrobenzophenone with ammonia (B1221849) or alkylamines under pressure and heat to yield 4-amino-3-nitrobenzophenone derivatives. The high lability of the methoxy group is attributed to the electron-withdrawing effects of the ortho-nitro and para-benzoyl groups.

The table below provides examples of SNAr reactions relevant to the synthesis of substituted benzophenones.

| Substrate | Nucleophile | Product | Reaction Conditions |

| (4-Fluoro-3-nitrophenyl)(phenyl)methanone | Ammonium hydroxide / N-ethyl-N,N-diisopropylamine | 4-Amino-3-nitrobenzophenone | Tetrahydrofuran, 20°C, 24 h |

| 4-Methoxy-3-nitrobenzophenone | Aqueous ammonia | 4-Amino-3-nitrobenzophenone | Closed pressure vessel, 120°C, 5 h |

| 3,5-Dinitro-1-(pentafluorosulfanyl)benzene | TBAF hydrate | 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | Not specified |

Optimization of Reaction Conditions, Yields, and Purity

The optimization of reaction conditions is a critical aspect of chemical synthesis to ensure high yields, purity, and cost-effectiveness. In the synthesis of this compound and its precursors, several parameters can be adjusted to achieve the desired outcome.

For instance, in the synthesis of dissymmetric ketones via Suzuki coupling, which can be a route to benzophenone precursors, reaction conditions such as temperature and reaction time are crucial. A general procedure involves reacting an acyl chloride with an arylboronic acid in the presence of a base like sodium hydroxide in toluene (B28343) at 100°C. Monitoring the reaction progress by techniques like gas chromatography (GC) allows for the determination of the optimal reaction time.

In the nucleophilic displacement of a methoxy group to form 4-amino-3-nitrobenzophenone, the reaction is carried out in a closed pressure vessel at 120°C for 5 hours. These conditions are necessary to achieve the displacement with aqueous ammonia. The purity of the product is confirmed by spectral and elemental analyses.

The synthesis of 4-amino-3-nitrobenzophenone from 4-acetamido-3-nitrobenzophenone (B6322274) involves hydrolysis with sulfuric acid. The reaction temperature is controlled with a water bath, and the reaction is stirred for approximately 45 minutes before the product is precipitated by pouring the mixture over ice.

The following table presents a summary of reaction conditions and yields for the synthesis of precursors to this compound.

| Reaction | Reactants | Catalyst/Reagent | Solvent | Temperature | Time | Yield |

| Suzuki Coupling | Acyl chloride, Arylboronic acid | NaOH | Toluene | 100°C | 2 h | 92% |

| Nucleophilic Displacement | 4-Methoxy-3-nitrobenzophenone, Aqueous ammonia | - | - | 120°C | 5 h | High |

| SNAr | (4-Fluoro-3-nitrophenyl)(phenyl)methanone, Ammonium hydroxide | N-ethyl-N,N-diisopropylamine | Tetrahydrofuran | 20°C | 24 h | 45% |

| Hydrolysis | 4-Acetamido-3-nitrobenzophenone | Sulfuric acid | - | Room temperature (moderated) | 45 min | Not specified |

Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The twelve principles of green chemistry provide a framework for chemists to develop more environmentally benign synthetic routes.

In the context of synthesizing this compound, several principles can be applied:

Prevention: It is better to prevent waste than to treat it after it has been created. This can be achieved by optimizing reactions to maximize yield and minimize byproducts.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions like additions and cycloadditions are generally more atom-economical than substitutions and eliminations.

Less Hazardous Chemical Syntheses: Wherever practicable, synthetic methods should use and generate substances that possess little or no toxicity to human health and the environment. This involves choosing safer reagents and solvents. For example, developing catalytic reductions to replace stoichiometric metal reagents can reduce hazardous waste.

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous whenever possible. Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Research into performing organic reactions in water is an active area.

Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled. The use of transition metal catalysts for reductions and cross-coupling reactions aligns with this principle.

Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided because such steps require additional reagents and can generate waste. A synthetic route that avoids protection and deprotection steps is considered greener.

Applying these principles to the synthesis of this compound could involve developing a catalytic, one-pot synthesis from readily available starting materials, using a non-toxic solvent, and minimizing purification steps to reduce waste.

Advanced Spectroscopic and Structural Elucidation Studies of 4 Amino 4 Fluoro 3 Nitrobenzophenone

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Insights (if applicable to chiral derivatives)

A comprehensive review of scientific literature reveals a notable absence of studies focused on the chiroptical properties of chiral derivatives of 4-Amino-4'-fluoro-3-nitrobenzophenone. Techniques such as Circular Dichroism (CD) spectroscopy are powerful tools for elucidating the stereochemistry of chiral molecules. This method measures the differential absorption of left- and right-circularly polarized light, providing critical information about the three-dimensional arrangement of atoms and functional groups around a chiral center.

For a molecule to be studied by chiroptical spectroscopy, it must first be chiral, meaning it is non-superimposable on its mirror image. While the parent compound, this compound, is itself achiral, the synthesis of chiral derivatives would be a prerequisite for any investigation into their stereochemical characteristics. Such derivatives could potentially be synthesized by introducing a chiral substituent or by creating a stereocenter within the molecular framework.

However, based on currently available research, no such chiral derivatives of this compound have been synthesized and subsequently analyzed using chiroptical techniques like CD spectroscopy. Consequently, there is no data available regarding their specific Cotton effects, molar ellipticity, or the relationship between their absolute configuration and their chiroptical response.

Future research in this area could involve the design and synthesis of chiral analogs of this compound. Subsequent analysis of these new compounds by circular dichroism would then provide valuable insights into their stereochemical features, which could be of interest in fields such as medicinal chemistry and materials science, where molecular chirality often plays a crucial role.

Chemical Reactivity and Derivatization Studies of 4 Amino 4 Fluoro 3 Nitrobenzophenone

Reactivity of the Amino Group

The amino group on the nitro-substituted ring is a key site for a variety of chemical modifications, including acylation, sulfonylation, diazotization, and condensation reactions. Its nucleophilicity is somewhat attenuated by the electron-withdrawing effect of the adjacent nitro group and the benzoyl group.

Acylation and Sulfonylation Reactions

The primary amino group of 4-Amino-4'-fluoro-3-nitrobenzophenone can readily undergo acylation with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. Similarly, sulfonylation with sulfonyl chlorides yields sulfonamides. These reactions are fundamental for introducing a wide array of functional groups and for modifying the electronic and steric properties of the molecule.

Common reagents for these transformations include acetyl chloride, benzoyl chloride, and p-toluenesulfonyl chloride. The choice of base and solvent is crucial for achieving high yields and preventing side reactions.

Table 1: Representative Acylation and Sulfonylation Reactions

| Reagent | Product Structure | Product Name |

| Acetyl chloride | N-(4-Benzoyl-2-nitro-5-fluorophenyl)acetamide | |

| Benzoyl chloride | N-(4-Benzoyl-2-nitro-5-fluorophenyl)benzamide | |

| p-Toluenesulfonyl chloride | N-(4-Benzoyl-2-nitro-5-fluorophenyl)-4-methylbenzenesulfonamide |

Note: The structures and names in this table are illustrative of expected products from standard acylation and sulfonylation reactions.

Diazotization and Subsequent Transformations (e.g., Sandmeyer Reactions)

The aromatic amino group can be converted into a diazonium salt (-N2+) by treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures (0-5 °C). Aryl diazonium salts are valuable synthetic intermediates that can be subsequently replaced by a variety of nucleophiles in what are known as Sandmeyer or Sandmeyer-type reactions. organic-chemistry.orglibretexts.org

This two-step process allows for the introduction of a wide range of substituents onto the aromatic ring that are not easily accessible through direct substitution methods. The leaving group, dinitrogen gas (N2), is thermodynamically very stable, which drives these reactions to completion. libretexts.org

Table 2: Potential Sandmeyer Reactions of Diazotized this compound

| Reagent | Product Structure | Product Name | Reaction Type |

| CuCl | 4-Chloro-4'-fluoro-3-nitrobenzophenone | Sandmeyer | |

| CuBr | 4-Bromo-4'-fluoro-3-nitrobenzophenone | Sandmeyer | |

| CuCN | 4-Cyano-4'-fluoro-3-nitrobenzophenone | Sandmeyer | |

| KI | 4-Fluoro-4'-iodo-3-nitrobenzophenone | Sandmeyer-type | |

| HBF4, heat | 4,4'-Difluoro-3-nitrobenzophenone | Schiemann | |

| H2O, heat | 4-Fluoro-4'-hydroxy-3-nitrobenzophenone | Hydrolysis | |

| H3PO2 | 4'-Fluoro-3-nitrobenzophenone | Reductive deamination |

Note: The products listed are predicted based on established Sandmeyer reaction protocols. organic-chemistry.orglibretexts.orgnih.gov

Condensation Reactions Leading to Imines and Heterocyclic Frameworks

The amino group of this compound can participate in condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. These reactions are typically catalyzed by an acid or base and involve the removal of water.

Furthermore, the presence of the ortho-nitro group opens up possibilities for the synthesis of various heterocyclic frameworks. For instance, condensation with appropriate bifunctional reagents can lead to the formation of quinoxalines, benzimidazoles, or other fused ring systems, particularly after the reduction of the nitro group. A study on the three-component condensation of β-ketonitriles, 4-fluorobenzaldehyde, and secondary cyclic amines demonstrates a pathway where Knoevenagel condensation is followed by nucleophilic aromatic substitution, suggesting the potential for complex heterocyclic synthesis starting from similar benzophenone (B1666685) structures. mdpi.com

Reactivity of the Nitro Group

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring it is attached to. It can be selectively reduced to an amino group or can activate the ring for nucleophilic aromatic substitution.

Selective Reduction Pathways

The selective reduction of the nitro group to a primary amine is a crucial transformation, as it provides a route to diamino derivatives which are valuable precursors for polymers and pharmaceuticals. The challenge lies in achieving this reduction without affecting other reducible functional groups in the molecule, such as the ketone or the fluoro substituent.

Several methods have been developed for the chemoselective reduction of nitroarenes. These often involve the use of a reducing agent in combination with a catalyst. For example, sodium borohydride (B1222165) (NaBH4) in the presence of transition metal salts like iron(II) chloride (FeCl2) or nickel complexes has been shown to be effective. d-nb.infojsynthchem.com Other reported systems include the use of HSiCl3 with a tertiary amine or bis(pinacolato)diboron (B136004) (B2pin2) with potassium tert-butoxide. organic-chemistry.org These methods often exhibit good functional group tolerance. researchgate.net

Table 3: Potential Reagents for Selective Nitro Group Reduction

| Reagent System | Key Features |

| NaBH4 / FeCl2 | High chemoselectivity, mild conditions. d-nb.info |

| NaBH4 / Ni(PPh3)4 | Effective for reducing nitroaromatics. jsynthchem.com |

| HSiCl3 / Tertiary Amine | Metal-free reduction with broad applicability. organic-chemistry.org |

| B2pin2 / KOtBu | Metal-free, chemoselective reduction. organic-chemistry.org |

| Fe/HCl or SnCl2/HCl | Classical methods, though may be less selective. |

| Catalytic Hydrogenation (e.g., Pd/C, H2) | Can be effective but may also reduce the ketone. |

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Nitro-substituted Ring

The presence of the strongly electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). youtube.com This effect is most pronounced at the positions ortho and para to the nitro group. In this compound, the positions ortho and para to the nitro group are substituted with the amino and benzoyl groups, respectively. However, if a suitable leaving group were present on this ring, it would be susceptible to displacement by nucleophiles.

More relevant is the activation of the other ring by the collective electron-withdrawing effect of the nitrobenzoyl group. The fluorine atom on the second ring is activated towards nucleophilic substitution, although this activation is less pronounced than if a nitro group were directly on the same ring. Nevertheless, strong nucleophiles can displace the fluoride (B91410) ion. The rate of such a reaction is enhanced by the presence of the nitro group on the other ring, which helps to stabilize the negatively charged Meisenheimer intermediate formed during the reaction. libretexts.org

For instance, reaction with amines, alkoxides, or thiolates could potentially lead to the substitution of the fluorine atom, providing another avenue for derivatization. nih.govresearchgate.net

Reactivity of the Fluoro Group

The fluorine atom on one of the phenyl rings is a key site for modification, primarily through nucleophilic aromatic substitution and modern C-F activation techniques.

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Fluoro-substituted Ring

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing aromatic rings, particularly those activated by electron-withdrawing groups. wikipedia.org In this compound, the fluoro-substituted ring is activated towards SNAr by the strong electron-withdrawing effects of both the para-carbonyl group and the nitro group on the adjacent ring, which is conjugated through the benzophenone system. The fluorine atom, being a good leaving group for SNAr reactions, can be displaced by a variety of nucleophiles.

The mechanism proceeds via a two-step addition-elimination process. A nucleophile attacks the carbon atom bearing the fluorine (the ipso-carbon), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. youtube.com The negative charge in this intermediate is delocalized across the aromatic system and is effectively stabilized by the carbonyl and nitro groups. wikipedia.orgyoutube.com Subsequent elimination of the fluoride ion restores the aromaticity and yields the substituted product.

Common nucleophiles used in these reactions include alkoxides, phenoxides, thiophenolates, and amines. For instance, reaction with sodium methoxide (B1231860) would yield the corresponding methoxy-substituted benzophenone, while reaction with ammonia (B1221849) or primary/secondary amines could introduce new amino functionalities. chemicalbook.com The reaction conditions typically involve a polar aprotic solvent, such as DMSO or DMF, and may require heat to proceed at a practical rate.

Table 1: Examples of Potential SNAr Reactions

| Nucleophile (Nu) | Reagent Example | Potential Product |

|---|---|---|

| Alkoxide | Sodium methoxide (NaOMe) | 4-Amino-4'-methoxy-3-nitrobenzophenone |

| Thiolate | Sodium thiophenoxide (NaSPh) | 4-Amino-3-nitro-4'-(phenylthio)benzophenone |

| Amine | Pyrrolidine | (4-Amino-3-nitrophenyl)(4-(pyrrolidin-1-yl)phenyl)methanone |

This table is illustrative of expected reactivity based on established SNAr principles.

C-F Bond Activation and Functionalization

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its activation a significant challenge. However, recent advancements in catalysis have provided methods to functionalize even unactivated C-F bonds. nih.govnih.gov These methods are broadly applicable and could be employed for the derivatization of this compound.

Transition-metal catalysis, particularly with palladium, nickel, or niobium complexes, can facilitate the oxidative addition of the C-F bond to the metal center, allowing for subsequent cross-coupling reactions. researchgate.net For example, under the appropriate catalytic conditions, Suzuki, Stille, or Sonogashira couplings could be performed to form new carbon-carbon bonds at the 4'-position.

Another modern approach is photoredox catalysis, which can activate C-F bonds under mild conditions. nih.gov This method uses a photocatalyst that, upon irradiation with light, can engage in single-electron transfer with the fluoroarene. This generates a radical intermediate that can be trapped by a variety of reaction partners, enabling hydrodefluorination (replacement of F with H) or coupling with other nucleophiles. nih.govnih.gov

Reactivity of the Carbonyl Group

The ketone carbonyl group is a versatile functional handle, susceptible to both nucleophilic addition and reduction.

Nucleophilic Addition Reactions (e.g., Grignard, Wittig)

The electrophilic carbon atom of the carbonyl group is a prime target for carbon-based nucleophiles like organometallic reagents and ylides.

Grignard Reactions: The addition of Grignard reagents (R-MgX) to the carbonyl group would produce a tertiary alcohol after aqueous workup. nih.gov This reaction creates a new carbon-carbon bond and a new stereocenter. However, a significant challenge in applying this reaction to this compound is the presence of the acidic N-H proton of the amino group. Grignard reagents are strong bases and would be quenched by this proton. Therefore, protection of the amino group (e.g., as an amide or carbamate) would be necessary before introducing the Grignard reagent. The nitro group is also known to react with Grignard reagents, which could lead to a mixture of products.

Wittig Reaction: The Wittig reaction provides a reliable method for converting ketones into alkenes. wikipedia.orglibretexts.org It involves the reaction of the benzophenone with a phosphorus ylide (a Wittig reagent, Ph₃P=CR₂). organic-chemistry.orgmasterorganicchemistry.com This reaction is highly versatile as the R groups on the ylide can be varied widely. The reaction proceeds through a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then decomposes to the desired alkene and triphenylphosphine (B44618) oxide. wikipedia.orgmasterorganicchemistry.com This transformation replaces the C=O bond with a C=C bond, offering a route to olefinic derivatives. Similar to the Grignard reaction, the basic nature of many ylides may require protection of the amino group.

Reduction to Alcohol Derivatives

The carbonyl group can be readily reduced to a secondary alcohol, yielding (4-amino-3-nitrophenyl)(4-fluorophenyl)methanol. The choice of reducing agent is critical to achieve chemoselectivity, as the nitro group is also easily reducible.

Selective Carbonyl Reduction: Milder reducing agents, such as sodium borohydride (NaBH₄), are often capable of selectively reducing aldehydes and ketones in the presence of nitro groups. The reaction is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol (B145695) at room temperature.

Concurrent Carbonyl and Nitro Reduction: Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with high hydrogen pressure, would likely reduce both the carbonyl and the nitro group. Catalytic hydrogenation, for instance, would convert the nitro group to an amino group and the carbonyl to a hydroxyl group, resulting in (3,4-diaminophenyl)(4-fluorophenyl)methanol.

Table 2: Reduction Pathways of this compound

| Reagent | Functional Group(s) Reduced | Primary Product |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Carbonyl | (4-Amino-3-nitrophenyl)(4-fluorophenyl)methanol |

| Tin(II) Chloride (SnCl₂), HCl | Nitro | (3,4-Diaminophenyl)(4-fluorophenyl)methanone (B1587158) |

This table outlines expected outcomes based on the known selectivity of common reducing agents.

Regioselectivity, Chemoselectivity, and Stereoselectivity in Reaction Pathways

Successful derivatization of a multifunctional compound like this compound hinges on controlling the selectivity of the reactions.

Regioselectivity: This refers to the specific site of reaction. In SNAr reactions, nucleophilic attack is highly regioselective for the carbon atom attached to the fluorine, as this position is activated and possesses a good leaving group. wikipedia.orgresearchgate.net For reactions involving the other aromatic ring, electrophilic substitution would be directed by the activating amino group and the deactivating nitro group.

Chemoselectivity: This is arguably the most critical consideration. The molecule has four distinct functional groups, and many reagents could potentially react with more than one. For example, as mentioned, strong reducing agents will attack both the carbonyl and nitro groups. Organometallic reagents like Grignard reagents can be consumed by the acidic proton of the amino group. nih.gov Achieving chemoselectivity often requires a careful choice of reagents and reaction conditions or the use of protecting groups for the more reactive sites (e.g., the amino group).

Stereoselectivity: Reactions at the carbonyl carbon, such as Grignard addition or reduction, create a new chiral center. elsevier.com Without the use of chiral reagents or catalysts, these reactions will produce a racemic mixture of enantiomers. The synthesis of a single enantiomer would require an asymmetric approach, such as using a chiral reducing agent (e.g., a CBS catalyst system) or a chiral catalyst in an addition reaction. nih.govresearcher.life

Catalytic Transformations Involving this compound

The catalytic reactivity of this compound is centered on the transformation of its nitro and amino functionalities, as well as the potential for cross-coupling reactions on its aromatic rings.

Catalytic Reduction of the Nitro Group

The selective reduction of the nitro group in this compound to form (3,4-diaminophenyl)(4-fluorophenyl)methanone is a foundational catalytic process. This reaction is crucial as it generates a versatile intermediate for the synthesis of various heterocyclic systems.

| Catalyst System | Reagents | Product | Application |

| Not specified in detail in public literature, but typically involves metal catalysts like Palladium, Platinum, or Nickel. | Hydrogen gas or other hydrogen sources (e.g., hydrazine, sodium borohydride). | (3,4-diaminophenyl)(4-fluorophenyl)methanone | Intermediate for Flubendazole synthesis |

This table is based on general principles of catalytic hydrogenation of nitroarenes and the known synthetic pathway of flubendazole. Specific proprietary catalytic systems are often not disclosed in public literature.

Potential Catalytic Cross-Coupling Reactions

While specific examples are not extensively documented in readily available literature, the structure of this compound and its derivatives allows for several potential catalytic cross-coupling reactions. These reactions, such as the Ullmann condensation and Buchwald-Hartwig amination, are powerful tools for forming new carbon-nitrogen and carbon-carbon bonds.

For instance, the amino group could theoretically undergo N-arylation via a Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This would involve reacting the aminobenzophenone with an aryl halide in the presence of a palladium catalyst and a suitable base to form an N-aryl derivative.

Similarly, the fluorine atom on the second aromatic ring represents a potential site for nucleophilic aromatic substitution, which can sometimes be facilitated by copper catalysts in reactions like the Ullmann condensation. This could allow for the introduction of various nucleophiles, further diversifying the molecular structure.

The development of such catalytic transformations would significantly expand the synthetic utility of this compound, enabling the creation of a wide array of novel compounds with potential applications in medicinal chemistry and materials science. Further research into these catalytic pathways could unlock new and efficient routes to complex molecular targets.

Theoretical and Computational Investigations of 4 Amino 4 Fluoro 3 Nitrobenzophenone

Density Functional Theory (DFT) Calculations for Electronic Structure, Molecular Orbitals, and Electrostatic Potential Maps

Density Functional Theory (DFT) serves as a powerful tool for understanding the electronic characteristics of molecules like 4-amino-4'-fluoro-3-nitrobenzophenone. By employing a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), the optimized molecular geometry, which represents the lowest energy conformation, can be determined. For substituted benzophenones, a key structural feature is the twist angle between the two phenyl rings, which is influenced by the steric and electronic effects of the substituents. nih.govscialert.net

Electronic Structure and Molecular Orbitals: DFT calculations provide insights into the distribution of electrons within the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. For this compound, the HOMO is expected to be localized primarily on the amino-substituted phenyl ring, as the amino group is a strong electron donor. Conversely, the LUMO is anticipated to be concentrated on the nitro-substituted ring, due to the potent electron-withdrawing nature of the nitro group. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Electrostatic Potential Maps (MEP): A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution and is invaluable for identifying reactive sites. mdpi.com For this compound, the MEP would likely show a region of high negative potential (typically colored red) around the oxygen atoms of the nitro and carbonyl groups, indicating their susceptibility to electrophilic attack. The area around the amino group's hydrogen atoms would exhibit a positive potential (blue), highlighting it as a site for nucleophilic interaction.

Table 1: Predicted Electronic Properties of this compound using DFT (B3LYP/6-311++G(d,p))

| Property | Predicted Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -2.8 eV |

| HOMO-LUMO Gap | 3.4 eV |

Note: The data in this table is hypothetical, based on typical values for similarly substituted aromatic compounds.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

NMR Chemical Shifts: Computational methods can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are highly sensitive to the molecular conformation and electronic environment. cdnsciencepub.com Recent advancements using machine learning and artificial intelligence, often trained on large spectral databases, have significantly improved the accuracy of NMR shift prediction. arxiv.orgbiorxiv.orgcolumbia.edu For this compound, the predicted shifts would reflect the electron-donating and -withdrawing effects of the substituents on the aromatic rings. For instance, the carbon atom attached to the fluorine (C4') would show a characteristic large chemical shift due to fluorine's high electronegativity.

Vibrational Frequencies: The vibrational modes of the molecule can be calculated, corresponding to the peaks observed in Infrared (IR) and Raman spectroscopy. aaru.edu.jo The predicted vibrational spectrum would exhibit characteristic frequencies for the functional groups present. For example, the C=O stretching vibration of the benzophenone (B1666685) core is a strong, characteristic band. mdpi.com Other expected vibrations include N-H stretching from the amino group, asymmetric and symmetric stretching of the NO₂ group, and C-F stretching.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (asymmetric) | 3450 |

| N-H Stretch (symmetric) | 3350 |

| C=O Stretch | 1650 |

| NO₂ Stretch (asymmetric) | 1530 |

| NO₂ Stretch (symmetric) | 1350 |

Note: The data in this table is hypothetical and based on characteristic vibrational frequencies for these functional groups.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry allows for the modeling of potential reaction pathways, such as those involved in the synthesis or degradation of this compound. For a given reaction, the structures of reactants, products, and any intermediates can be calculated. Crucially, the transition state (TS), which is the highest energy point along the reaction coordinate, can be located and characterized.

The energy difference between the reactants and the transition state defines the activation energy barrier, which determines the reaction rate. For example, one could model the final amination step in a potential synthesis route, such as the reaction of (4-fluoro-3-nitrophenyl)(phenyl)methanone (B1356079) with an ammonia (B1221849) source. chemicalbook.com By mapping the potential energy surface, the most favorable reaction pathway can be identified. This type of analysis is fundamental in understanding reaction mechanisms and optimizing synthetic procedures.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

MD simulations are also used to investigate intermolecular interactions. By placing the molecule in a simulation box with other molecules (either of the same type or a solvent), one can study how they interact and arrange themselves. This is crucial for understanding properties like solubility, crystal packing, and interactions with other materials. For instance, simulations could model the interactions between DNTF (a nitroaromatic explosive) and other molecules to assess compatibility. mdpi.com

Docking Studies and Molecular Recognition (if applicable to non-biological interactions)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. nih.gov While commonly used in drug discovery to dock small molecules into the active sites of proteins mdpi.com, the principles can be extended to non-biological systems.

For this compound, docking could be used to study its interaction with a surface or a host molecule in a supramolecular system. For example, one could investigate how the molecule might bind to the surface of a nanoparticle or within the cavity of a cyclodextrin. The calculations would identify the most stable binding modes and quantify the strength of the interaction, providing insights into the potential for this molecule to be used in materials science or sensor applications.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are statistical methods that relate the chemical structure of a series of compounds to their biological activity or physical properties, respectively. researchgate.netnih.gov For a class of compounds like nitroaromatics or benzophenone derivatives, QSAR models can be developed to predict properties such as toxicity or reactivity. nih.govresearchgate.netosti.gov

To build a QSAR/QSPR model for compounds including this compound, a set of molecular descriptors would be calculated for a series of related molecules. These descriptors, which quantify various aspects of the molecular structure (e.g., electronic, steric, and hydrophobic properties), are then correlated with an experimentally determined activity or property using statistical methods like multiple linear regression or machine learning. nih.govbohrium.com The resulting model can then be used to predict the activity or property of new, untested compounds based solely on their chemical structure.

Advanced Applications in Materials Science and Chemical Technology

Precursor in Polymer Chemistry

There is no specific information in the available literature detailing the use of 4-Amino-4'-fluoro-3-nitrobenzophenone as a monomer for the synthesis of high-performance polyimides and polyamides. While its diamine structure suggests potential for polycondensation reactions, no studies were found that characterize the resulting polymers. Similarly, its application in developing functional polymeric materials for optoelectronic applications or its incorporation into polymer networks for enhanced properties is not documented.

Role as a Ligand or Precursor in Coordination Chemistry for Metal Complexes

No research articles were identified that explore the role of this compound as a ligand for the formation of metal complexes. The amino and nitro groups, along with the carbonyl moiety, could potentially coordinate with metal ions, but no studies have been published to confirm or characterize such complexes.

Application in Supramolecular Chemistry and Host-Guest Systems

The potential for this compound to participate in supramolecular assemblies or host-guest systems has not been investigated in the available literature.

Development of Fluorescent Probes and Sensors for Chemical and Environmental Analytes

While the benzophenone (B1666685) scaffold can be a component of fluorescent molecules, there is no specific research on the development or application of this compound as a fluorescent probe or sensor.

Applications in Dye and Pigment Chemistry

The molecular architecture of this compound inherently contains the fundamental components required for a dye precursor. The color of organic compounds is typically due to the presence of specific unsaturated groups known as chromophores, which absorb light in the visible spectrum, and color-enhancing or modifying groups called auxochromes.

The structure of this compound includes:

Chromophores : The benzophenone framework itself, with its carbonyl group (-C=O) and conjugated aromatic rings, acts as a chromophore. This is further intensified by the strongly electron-withdrawing nitro group (-NO2).

Auxochrome : The electron-donating amino group (-NH2) serves as a powerful auxochrome. Auxochromes deepen and intensify the color of the chromophore system.

This combination of an auxochrome and chromophores within the same conjugated system forms a classic "push-pull" electronic structure, which is a common design principle for creating vibrant organic dyes. The primary amino group is particularly valuable as it provides a reactive handle for synthesizing a wide array of dye types. It can be readily diazotized using nitrous acid and then coupled with various aromatic compounds (coupling components) to produce intensely colored azo dyes. The specific coupler used would determine the final color and properties of the dye.

Furthermore, the fluorine atom, while not directly contributing to color, can significantly enhance the properties of the final dye molecule. It is known to improve thermal stability, lightfastness, and resistance to chemical degradation, leading to more durable and robust pigments.

Table 1: Potential Dye Classes Derivable from this compound

| Dye Class | Synthetic Pathway | Role of the Compound | Potential Properties |

| Azo Dyes | Diazotization of the amino group followed by coupling with phenols or anilines. | Diazonium component precursor. | Wide range of colors (yellow, orange, red); good fastness properties. |

| Disperse Dyes | Used as a building block for non-ionic colored molecules. | Serves as the core structure. | Suitable for dyeing synthetic fibers like polyester (B1180765) and nylon. |

| Reactive Dyes | The amino group can be modified to incorporate a reactive handle (e.g., a triazine ring). | Intermediate for reactive dye synthesis. | Forms covalent bonds with fibers like cotton for excellent wash fastness. researchgate.net |

Intermediate in the Synthesis of Specialty Chemicals and Agrochemicals

The reactivity of its functional groups makes this compound a valuable intermediate in multi-step organic synthesis for high-value specialty chemicals and potential agrochemicals.

As a synthetic intermediate, the compound offers several reaction sites:

The amino group can undergo acylation, alkylation, or serve as a nucleophile.

The nitro group can be reduced to an amino group, allowing for the creation of diamino compounds, which are precursors to polyimides and other high-performance polymers.

The fluorine atom on the second phenyl ring can be displaced by strong nucleophiles in a nucleophilic aromatic substitution reaction, enabling the attachment of other functional groups.

The carbonyl group can be reduced to a secondary alcohol or be a target for organometallic reagents.

A notable application for structurally similar compounds is in the field of molecular electronics. For instance, 4-Amino-3-nitrobenzophenone (B196086) has been identified as a molecular electrostatic potential modifier for use in hyperpolarization devices and as an amine scavenger. nih.gov The introduction of a fluorine atom in this compound could fine-tune these electronic properties, potentially enhancing performance in such specialized applications.

In the context of agrochemicals , while direct use of this specific compound is not widely documented, its structural motifs are highly relevant. A significant percentage of modern herbicides, fungicides, and insecticides are organofluorine compounds. nih.gov Fluorinated aromatic amines serve as critical building blocks in the synthesis of many commercial pesticides. alfa-chemistry.comccspublishing.org.cn The primary aromatic amine functionality in this compound allows it to be a precursor for creating more complex heterocyclic structures, which are prevalent in agrochemicals. nih.gov The nitroaromatic portion is also a feature found in some biologically active compounds. Therefore, this compound represents a potential starting material for the synthesis of novel, fluorine-containing agrochemical candidates.

Table 2: Reactivity and Potential Products

| Functional Group | Reaction Type | Potential Product Class | Application Area |

| Amino Group | Diazotization, Acylation | Azo compounds, Amides | Dyes, Pharmaceuticals |

| Nitro Group | Reduction | Aromatic Diamines | High-performance polymers (e.g., polyimides) |

| Fluoro Group | Nucleophilic Aromatic Substitution | Ether or Amine derivatives | Specialty Polymers, Fine Chemicals |

| Carbonyl Group | Reduction, Wittig Reaction | Diaryl methanols, Alkenes | Pharmaceutical intermediates, Material Science |

Development of Photoresponsive Materials

Photoresponsive materials are "smart" materials that change their properties upon exposure to light. The benzophenone core of this compound is a well-known chromophore and photosensitizer, making the compound a candidate for developing such materials.

Upon absorption of UV light, the benzophenone moiety can be excited to a triplet state, a long-lived, high-energy state. This excited state can then initiate various chemical processes. This property is exploited in applications like UV curing, where benzophenone derivatives act as photoinitiators to trigger polymerization reactions.

The presence of both an electron-donating group (amino) and an electron-withdrawing group (nitro) on one of the aromatic rings creates a strong intramolecular charge-transfer (ICT) character. Molecules with significant ICT are often associated with non-linear optical (NLO) properties, where their response to light is not proportional to the light's intensity. Such materials are crucial for applications in telecommunications and optical computing.

Furthermore, related compounds have been shown to be activated by radiation to produce optically active species, suggesting potential in photochromic systems. nih.gov Photochromic materials undergo a reversible change in color when exposed to specific wavelengths of light. The this compound structure could be incorporated into polymer backbones or used as a dopant to create films or coatings that change color or opacity when irradiated, finding use in applications like self-darkening lenses, optical data storage, and molecular switches.

Table 3: Photophysical Properties and Applications

| Property | Underlying Mechanism | Potential Application |

| Photoinitiation | Formation of a reactive triplet state upon UV absorption. | UV-curable coatings, inks, and adhesives. |

| Photochromism | Reversible light-induced structural isomerism or bond cleavage. | Smart windows, optical data storage, security inks. |

| Non-Linear Optics | Strong intramolecular charge-transfer (ICT) characteristics. | Optical switching, frequency doubling for lasers. |

Conclusion and Future Research Directions

Summary of Current Research Landscape and Key Findings

The current body of scientific literature positions 4-Amino-4'-fluoro-3-nitrobenzophenone primarily as a synthetic intermediate or building block in various chemical syntheses. guidechem.com Research has largely been centered on the synthesis of substituted benzophenones, with this specific compound being a derivative of interest due to its unique combination of functional groups: an amino (-NH2), a fluoro (-F), and a nitro (-NO2) group attached to the benzophenone (B1666685) framework. This trifunctional nature makes it a versatile precursor for constructing more complex molecules.

Key findings are predominantly rooted in the field of organic synthesis. The compound serves as a key intermediate in the potential synthesis of pharmaceuticals and polymers. For instance, related structures like 4-amino-3-nitrobenzophenone (B196086) are crucial for producing anthelmintic drugs. tandfonline.com The presence of the nitro and amino groups on one aromatic ring, and a fluorine atom on the other, provides distinct reactive sites for sequential chemical modifications. The fluorine atom can influence the electronic properties and reactivity of the molecule, a feature often exploited in medicinal chemistry and materials science. While direct studies on the biological or material properties of this compound are not extensively documented, its structural components suggest potential applications that mirror those of other benzophenone derivatives, including roles in the development of dyes and as photoinitiators.

Summary of Research Focus on this compound

| Research Area | Key Findings and Focus | Primary Citations |

|---|---|---|

| Organic Synthesis | Serves as a versatile intermediate due to its multiple reactive functional groups. Used as a building block for more complex molecules. guidechem.com | guidechem.com |

| Pharmaceutical Applications | Potential precursor for biologically active compounds, analogous to other nitro- and amino-benzophenones used in drug synthesis. tandfonline.com | tandfonline.com |

| Materials Science | Hypothesized use in developing polymers and dyes, based on the properties of the benzophenone class. |

Identification of Knowledge Gaps and Untapped Research Avenues for this compound

Despite its potential as a synthetic intermediate, there are significant knowledge gaps in the scientific understanding of this compound. The most prominent gap is the lack of dedicated research into its specific biological activities and material properties.

Pharmacological Profile: While its structure suggests potential for applications in medicine, comprehensive screening of its pharmacological profile is absent from the current literature. Untapped avenues include investigating its potential antimicrobial, antiviral, or anticancer properties, which have been explored in other benzophenone analogues. nih.gov

Material Science Characterization: The specific photophysical and thermal properties of this compound have not been characterized. Research is needed to determine its utility in advanced materials, such as specialty polymers or as a functional photoinitiator in UV-curable coatings.

Reaction Kinetics and Mechanistic Studies: Detailed mechanistic studies and kinetic data for reactions involving this compound are scarce. A deeper understanding of how its unique combination of functional groups influences reaction pathways would allow for more precise and efficient synthetic planning.

Toxicological and Environmental Data: There is limited information regarding the toxicity, potential mutagenicity, and environmental impact of this compound. guidechem.com Given the presence of nitroaromatic and aromatic amine moieties, which are often associated with health risks, a thorough toxicological assessment is a critical and untapped area of research. guidechem.com

Prospective Methodological Innovations for Synthesis and Characterization

Future research should focus on developing more efficient, sustainable, and scalable methods for the synthesis of this compound and related compounds.

For synthesis, prospective innovations include:

Green Chemistry Approaches: Moving beyond traditional multi-step syntheses, which can be energy-intensive and generate significant waste, future methods could employ greener strategies. thetribune.ca This includes the use of environmentally benign solvents like water and visible-light-induced aerobic C-H oxidation reactions, which are emerging as highly atom-economical strategies for producing aromatic ketones. chemistryviews.org

Advanced Catalysis: The development of novel catalyst systems could significantly improve synthetic efficiency. This could involve photocatalytic processes using inexpensive and abundant metals or even metal-free approaches to facilitate the key bond-forming reactions. chemistryviews.orgazom.com One-pot transformations that combine multiple reaction steps without isolating intermediates represent a highly efficient and economical strategy. azom.com

For characterization, innovations could involve:

Advanced Spectroscopic Techniques: While standard characterization methods are used, a more in-depth analysis using advanced NMR spectroscopy and mass spectrometry techniques could provide deeper structural and mechanistic insights. researchgate.net

Computational Modeling: The use of computational chemistry to model the compound's structure, reactivity, and potential interactions with biological targets could accelerate the discovery of new applications and guide experimental design.

Emerging Applications and Interdisciplinary Research Opportunities

The unique trifunctional structure of this compound opens doors to several emerging applications and interdisciplinary collaborations.

Medicinal Chemistry and Drug Discovery: The compound can serve as a scaffold for creating libraries of novel molecules for drug screening. The benzophenone core is present in various biologically active compounds, and the specific functional groups of this molecule offer handles for diverse chemical modifications. nih.gov Interdisciplinary research with pharmacologists and biochemists could explore its potential as an inhibitor for specific enzymes or as a basis for new therapeutic agents.

Materials Science and Engineering: In collaboration with material scientists, research could explore the incorporation of this compound into novel polymers. The fluorine atom could enhance thermal stability and chemical resistance, while the nitro and amino groups could be used for cross-linking or further functionalization. Its benzophenone core also suggests potential as a photo-crosslinking agent for applications in hydrogels and biomaterials. mdpi.com

Chemical Biology: The compound could be developed into a photo-affinity labeling probe. mdpi.com The benzophenone moiety can be photo-activated to form covalent bonds with nearby biological molecules, such as proteins, allowing researchers to identify and study molecular interactions within a cellular context. This creates opportunities for collaboration with cell biologists and proteomic experts.

Broader Scientific Impact and Sustainability Considerations in Chemical Research

The study and synthesis of specialized compounds like this compound are intrinsically linked to broader goals in chemical research, particularly the drive towards sustainability and efficiency. The development of greener synthetic routes for this and other aromatic ketones has a significant impact beyond the production of a single molecule. thetribune.ca

Adopting sustainable methodologies, such as minimizing steps, reducing waste, and using less hazardous reagents, contributes to the overarching principles of green chemistry. thetribune.caucl.ac.ukucl.ac.uk Research focused on improving the synthesis of such building blocks can lead to innovations that are applicable to a wide range of chemical manufacturing processes, making them more environmentally friendly and economically viable. chemistryviews.orgazom.com Furthermore, creating versatile and multifunctional intermediates like this compound enhances the toolkit available to chemists, enabling the more rapid and efficient discovery of new drugs and materials that can address pressing societal needs.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing 4-Amino-4'-fluoro-3-nitrobenzophenone, and how should data interpretation be approached?

- Methodology : Use a combination of ¹H/¹³C NMR to confirm substituent positions on the benzophenone backbone, FT-IR to identify nitro (1520–1350 cm⁻¹) and amino (3400–3300 cm⁻¹) functional groups, and UV-Vis to assess electronic transitions. For ambiguous peaks (e.g., overlapping signals in aromatic regions), employ 2D NMR (COSY, HSQC) to resolve structural ambiguities . Mass spectrometry (HRMS ) is critical for verifying molecular weight and fragmentation patterns.

Q. What are the standard synthetic routes for this compound, and what purification challenges arise?

- Methodology : A common route involves nitro reduction of 4'-fluoro-3-nitrobenzophenone derivatives using catalytic hydrogenation (H₂/Pd-C) or Fe/HCl. Alternatively, Suzuki-Miyaura coupling can assemble the biphenyl backbone. Key challenges include:

- Regioselectivity : Competing reduction of nitro groups or undesired side reactions with amino groups.

- Purification : Use gradient elution HPLC (C18 column, acetonitrile/water) or recrystallization in ethanol/water mixtures to isolate the product .

Q. How can researchers ensure the purity of this compound, and what analytical thresholds are acceptable for experimental use?

- Methodology :

- HPLC : Aim for >95% purity (retention time consistency, UV detection at 254 nm).

- Melting Point : Compare experimental values (e.g., 160–165°C) to literature data; deviations >2°C suggest impurities.

- Elemental Analysis : Accept ≤0.4% deviation from theoretical C/H/N values.

- TLC Monitoring : Use silica gel plates with ethyl acetate/hexane (1:3) to track reaction progress .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Methodology :

- Steric Effects : The nitro group at the 3-position creates steric hindrance, requiring bulky ligands (e.g., XPhos) in Buchwald-Hartwig amination to improve yield.

- Electronic Effects : The electron-withdrawing nitro and fluoro groups deactivate the benzene ring, necessitating strong electrophilic catalysts (e.g., Pd(OAc)₂) for functionalization.

- DFT Studies : Calculate Fukui indices to identify nucleophilic/electrophilic sites and optimize reaction conditions .

Q. What computational strategies (e.g., DFT) are effective for predicting the nonlinear optical (NLO) properties of this compound?

- Methodology :

- Functional Selection : Use CAM-B3LYP (long-range corrected) with a 6-311++G(d,p) basis set to calculate static first hyperpolarizability (βtot). Hybrid functionals (e.g., M062X) outperform pure functionals in accuracy .

- Solvent Effects : Include polarizable continuum models (PCM) for solvent interactions.

- Validation : Compare computed βtot with experimental Hyper-Rayleigh Scattering data .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray) for this compound derivatives?

- Methodology :

- X-ray Crystallography : Resolve ambiguities in substituent positioning (e.g., amino vs. nitro orientation) via single-crystal analysis (e.g., Mo-Kα radiation, 296 K).

- Dynamic NMR : Investigate tautomerism or rotational barriers causing signal splitting.

- Cross-Validation : Compare IR/Raman vibrational modes with computational spectra (e.g., Gaussian 16) .

Q. What strategies mitigate decomposition of this compound under photolytic or thermal conditions?

- Methodology :

- Stability Studies : Use TGA/DSC to identify decomposition thresholds (e.g., >200°C).

- Photostability : Store samples in amber vials under inert gas (N₂/Ar). Add UV stabilizers (e.g., hindered amine light stabilizers) for long-term storage.

- Kinetic Analysis : Monitor degradation via HPLC and fit data to first-order kinetics to estimate half-lives .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products